

Spectroscopic Profile of Quinoline-2-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: Quinoline-2-carbonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **quinoline-2-carbonitrile** (CAS No: 1436-43-7), a significant heterocyclic compound utilized as a raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The empirical formula for **quinoline-2-carbonitrile** is $C_{10}H_6N_2$ with a molecular weight of 154.17 g/mol .[1] The spectroscopic data presented below provides key insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

1H NMR Data

No specific chemical shift values for the individual protons of **quinoline-2-carbonitrile** were found in the search results. The data is typically presented as a spectrum which can be found on platforms like ChemicalBook.[2]

¹³C NMR Data

Specific chemical shift values for the individual carbons of **quinoline-2-carbonitrile** were not explicitly detailed in the search results. A spectrum is available on platforms like SpectraBase and ChemicalBook for analysis.[3][4] For quinoline derivatives, the carbon chemical shifts, particularly in the aromatic region, typically resonate between 100-150 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Frequency (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	C-H stretch (aromatic)
~2230	Strong	C≡N stretch (nitrile)
~1600 - 1450	Medium-Strong	C=C and C=N stretching (aromatic rings)
Below 900	Strong	C-H out-of-plane bending

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used. A key characteristic absorption for **quinoline-2-carbonitrile** is the strong nitrile (C≡N) stretch.[7] The aromatic C-H stretching and ring vibrations are also prominent features.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[10] This information can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.[11][12]

m/z	Relative Abundance	Assignment
154	High	[M] ⁺ (Molecular Ion)
127	Moderate	[M - HCN] ⁺
102	Low	[C ₈ H ₆] ⁺
76	Low	[C ₆ H ₄] ⁺

Note: The relative abundances are approximate and can vary based on the ionization method and instrument conditions. The molecular ion peak at m/z 154 corresponds to the molecular weight of **quinoline-2-carbonitrile**.^[3] Common fragmentation pathways for quinoline derivatives involve the loss of hydrogen cyanide (HCN).^[13]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Sample Preparation and Acquisition

- **Sample Preparation:** For ¹H NMR, accurately weigh between 5 to 25 mg of **quinoline-2-carbonitrile**.^{[14][15]} For ¹³C NMR, a higher concentration of 20-50 mg may be necessary.^[14]
- **Dissolution:** Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.^{[14][16]} Gentle vortexing or sonication can aid in complete dissolution.^[14]
- **Filtration:** To remove any solid particles that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.
- **Internal Standard:** For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.^{[15][16]}
- **Acquisition:**

- Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to maximize resolution.[\[14\]](#)
- ^1H NMR: A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.[\[17\]](#)
- ^{13}C NMR: A proton-decoupled pulse sequence is typically used, and a larger number of scans is required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.[\[17\]](#)
- Data Processing: The raw data is processed using Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard or the residual solvent peak.[\[17\]](#)

IR Spectroscopy (Thin Solid Film Method)

- Sample Preparation: Dissolve a small amount (around 50 mg) of solid **quinoline-2-carbonitrile** in a few drops of a volatile solvent like methylene chloride or acetone.[\[18\]](#)
- Film Deposition: Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[\[18\]](#)
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[\[18\]](#)
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[\[18\]](#) A background spectrum of the clean, empty sample compartment should be recorded first.[\[17\]](#)
- Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

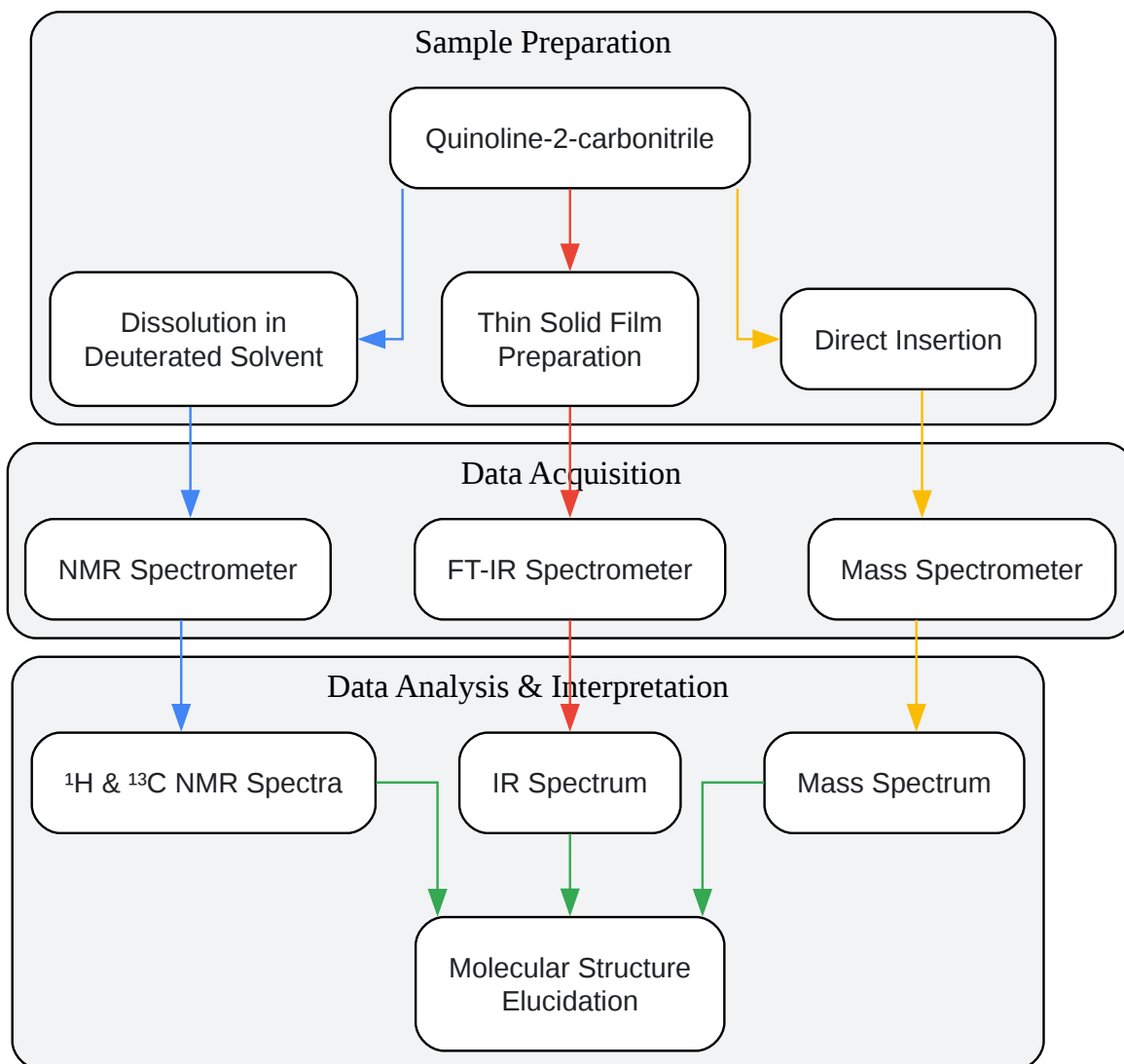
Mass Spectrometry (Electron Ionization)

- Sample Introduction: A small amount of the **quinoline-2-carbonitrile** sample is introduced into the mass spectrometer. For a solid sample, a direct insertion probe can be used.[\[17\]](#)

- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation (molecular ion).[19][20]
- Fragmentation: The high energy of the electron beam often causes the molecular ion to fragment into smaller, charged species.[11][20]
- Mass Analysis: The resulting ions are accelerated into a mass analyzer where they are separated based on their mass-to-charge (m/z) ratio.[20]
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[20]

Visualizations

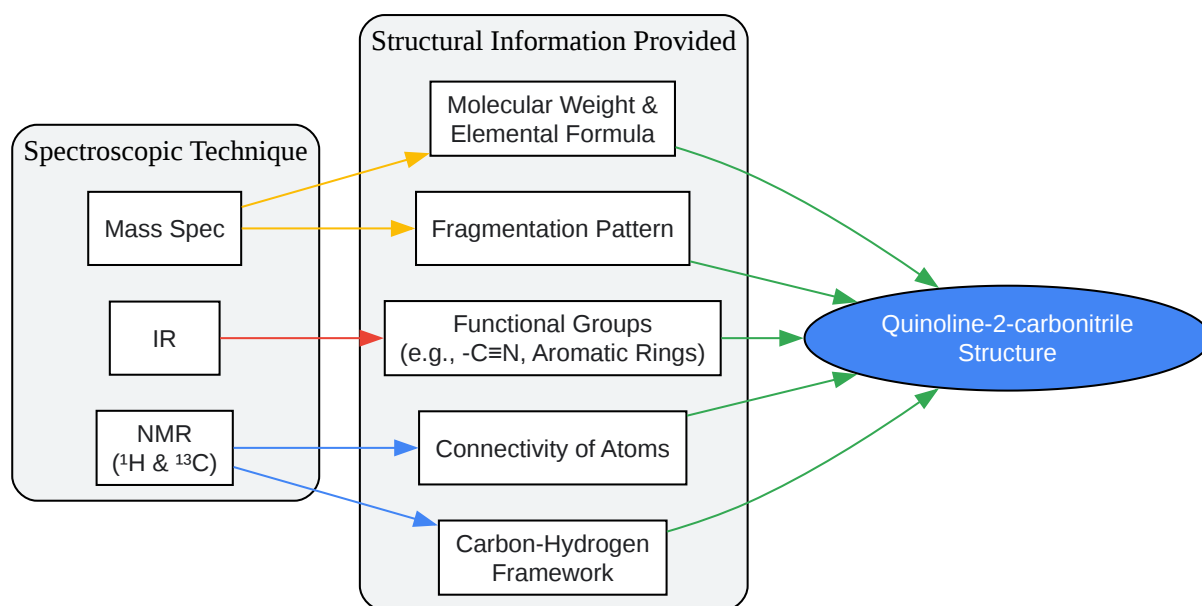
Spectroscopic Analysis Workflow



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Logical Relationships in Spectroscopic Data for Quinoline-2-carbonitrile



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Caption: Relationship between spectroscopic techniques and structural elucidation.

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References

- 1. Quinoline-2-carbonitrile, 97% | CymitQuimica [cymitquimica.com]
- 2. QUINOLINE-2-CARBONITRILE(1436-43-7) ¹H NMR spectrum [chemicalbook.com]
- 3. Quinoline-2-carbonitrile | C₁₀H₆N₂ | CID 74031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quinoline(91-22-5) ¹³C NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]

- 6. amherst.edu [amherst.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 9. researchgate.net [researchgate.net]
- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
- 13. chempap.org [chempap.org]
- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. NMR Spectroscopy [www2.chemistry.msu.edu]
- 17. benchchem.com [benchchem.com]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
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